molecular formula C11H10BrF5OS B14058557 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-5-(difluoromethoxy)-2-(trifluoromethylthio)benzene

Katalognummer: B14058557
Molekulargewicht: 365.16 g/mol
InChI-Schlüssel: TVVCCFPPMCNMEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromopropyl)-5-(difluoromethoxy)-2-(trifluoromethylthio)benzene is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, difluoromethoxy, and trifluoromethylthio groups attached to a benzene ring, making it a valuable building block in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-(trifluoromethylthio)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzene derivative followed by the introduction of difluoromethoxy and trifluoromethylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the processes involved.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Bromopropyl)-5-(difluoromethoxy)-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the trifluoromethylthio group.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various organometallic reagents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopropyl)-5-(difluoromethoxy)-2-(trifluoromethylthio)benzene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of fluorinated and brominated compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-(trifluoromethylthio)benzene exerts its effects depends on its interaction with molecular targets. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The bromine atom can also participate in halogen bonding, affecting the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene
  • 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene
  • 1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethoxy)benzene

Uniqueness

1-(3-Bromopropyl)-5-(difluoromethoxy)-2-(trifluoromethylthio)benzene is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to similar compounds

Eigenschaften

Molekularformel

C11H10BrF5OS

Molekulargewicht

365.16 g/mol

IUPAC-Name

2-(3-bromopropyl)-4-(difluoromethoxy)-1-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H10BrF5OS/c12-5-1-2-7-6-8(18-10(13)14)3-4-9(7)19-11(15,16)17/h3-4,6,10H,1-2,5H2

InChI-Schlüssel

TVVCCFPPMCNMEN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OC(F)F)CCCBr)SC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.